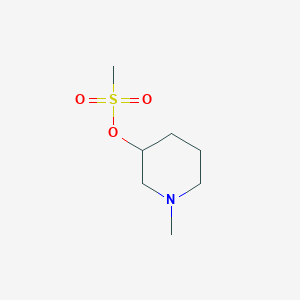

1-Methylpiperidin-3-yl methanesulfonate

Description

1-Methylpiperidin-3-yl methanesulfonate is a methanesulfonate ester derivative featuring a piperidine ring substituted with a methyl group at the 3-position. Methanesulfonate esters are widely recognized for their role as alkylating agents in organic synthesis and pharmaceutical applications. The piperidine moiety introduces steric and electronic effects that modulate reactivity, solubility, and biological activity compared to simpler methanesulfonates like methyl methanesulfonate (MMS). For instance, methanesulfonate esters typically exhibit moderate stability under standard conditions but may degrade under extreme temperatures or acidic environments, releasing sulfonic acid derivatives .

Properties

Molecular Formula |

C7H15NO3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

(1-methylpiperidin-3-yl) methanesulfonate |

InChI |

InChI=1S/C7H15NO3S/c1-8-5-3-4-7(6-8)11-12(2,9)10/h7H,3-6H2,1-2H3 |

InChI Key |

RGGRDVCHJAWFQR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpiperidin-3-yl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 1-methylpiperidin-3-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidin-3-yl methanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Methanesulfonic acid derivatives.

Reduction: 1-methylpiperidin-3-ol.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Methylpiperidin-3-yl methanesulfonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-3-yl methanesulfonate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-methylpiperidin-3-ol, which can further interact with biological pathways. The compound’s effects are mediated through its ability to modify protein function and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Methanesulfonate (MMS)

MMS (CH₃SO₃CH₃) is a prototypical alkylating agent known for inducing DNA damage via guanine methylation. Key comparisons with 1-methylpiperidin-3-yl methanesulfonate include:

- Reactivity: MMS is highly reactive due to its small, unhindered structure, enabling rapid alkylation of nucleophilic sites.

- Toxicity: At p53-normalized concentrations (200 μM for MMS), cellular responses vary significantly. MMS primarily causes base mismatches, while piperidine-containing analogs may exhibit distinct DNA adduct profiles due to steric effects .

- Applications : MMS is used in mutagenesis studies, whereas this compound may find niche roles in targeted drug delivery or prodrug design due to its modulated reactivity.

Lead Methanesulfonate

Lead methanesulfonate (Pb(CH₃SO₃)₂) differs fundamentally as a metal sulfonate salt. Key distinctions include:

- Physical Properties : Lead methanesulfonate is a colorless, corrosive liquid, while this compound is likely a solid or viscous liquid at room temperature .

- Toxicity: Lead methanesulfonate poses acute risks, including CNS toxicity and respiratory irritation, attributed to lead ion release.

- Applications : Lead methanesulfonate is used in electroplating, whereas the piperidine derivative is more suited for biomedical research.

1-(3-Methoxypropanesulfonyl)piperidin-4-yl Methanesulfonate

This structural analog (CAS 1803591-90-3) shares the piperidine core but differs in substituent placement and sulfonate group linkage:

- Structure-Activity Relationship : The 4-position methanesulfonate and 3-methoxypropanesulfonyl group may alter solubility and membrane permeability compared to the 3-methylpiperidinyl analog. Such differences could influence pharmacokinetics in drug development .

- Research Use : Both compounds are labeled "for R&D use only," suggesting exploratory roles in chemical biology or medicinal chemistry .

Data Table: Comparative Properties of Selected Methanesulfonate Derivatives

Research Findings and Mechanistic Insights

- Alkylation Efficiency : MMS exhibits higher alkylation efficiency than piperidine derivatives due to minimal steric hindrance. However, piperidine-substituted methanesulfonates may target specific enzymes or receptors, as seen in prodrug activation pathways .

- Spectroscopic Differentiation : Infrared (IR) spectroscopy can distinguish these compounds via sulfonate S=O stretching frequencies (~1170–1230 cm⁻¹) and piperidine ring vibrations (~2800–3000 cm⁻¹ for C-H stretches) .

- Biological Impact: At equitoxic concentrations (e.g., p53-normalized doses), this compound may induce delayed apoptosis compared to MMS, reflecting differences in DNA repair pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.